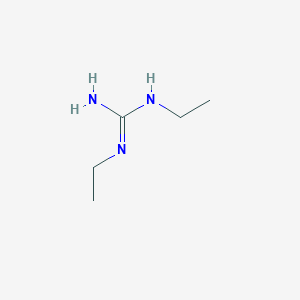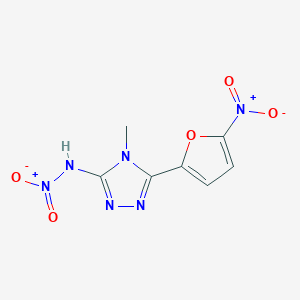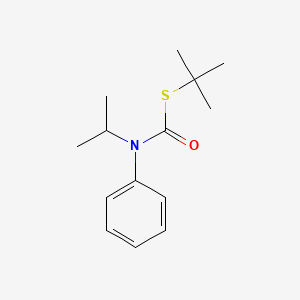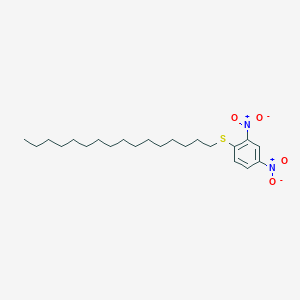
Agn-PC-0nenmg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0nenmg is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nenmg involves several methods, including chemical reduction, electron irradiation, and photochemical methods. These methods are chosen based on the desired properties of the final product. For instance, chemical reduction is often used to produce this compound with specific particle sizes and shapes .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reduction processes. These processes are optimized to ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired product characteristics .
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0nenmg undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of this compound, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Agn-PC-0nenmg has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability. In biology, this compound is employed in the development of biosensors and diagnostic tools. In medicine, it is explored for its potential in drug delivery systems and antimicrobial treatments. Industrial applications include its use in the production of electronic components and materials with unique optical properties .
Mechanism of Action
The mechanism of action of Agn-PC-0nenmg involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Agn-PC-0nenmg is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include Agn-PC-0MU5N5 and Agn-PC-0jrxgp, which share some structural similarities but differ in their reactivity and applications. This compound stands out for its higher stability and broader range of applications .
Properties
CAS No. |
42579-92-0 |
|---|---|
Molecular Formula |
C22H36N2O4S |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-hexadecylsulfanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C22H36N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(23(25)26)19-21(22)24(27)28/h16-17,19H,2-15,18H2,1H3 |
InChI Key |
ODNKKNBIJHLZTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


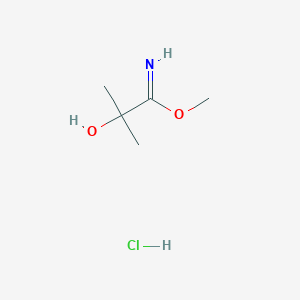
![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
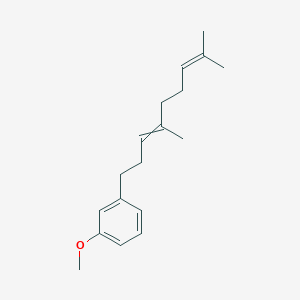
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
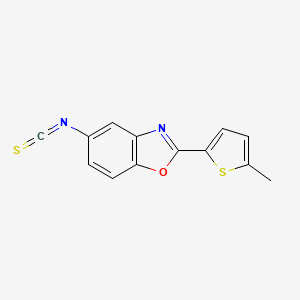
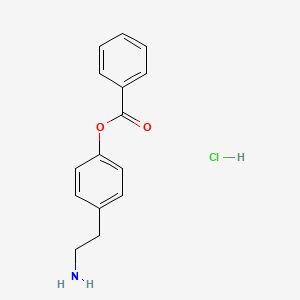
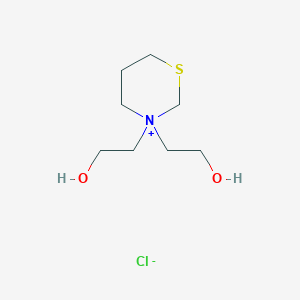
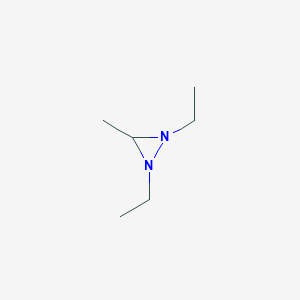
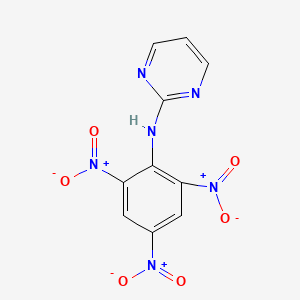
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
